Enzymatic Substrate Activity: Cbz-Gln vs. Cbz-Asn in Deamidation and Transfer Reactions
In a direct enzymatic assay measuring deamidation and transferring activity, the specific activity of Z-Gln-OH (Cbz-Gln) was quantified and compared to its closest structural analog, Cbz-Asn (Z-Asn-OH) [1]. The assay used a recombinant enzyme system and measured liberated ammonia (deamidation) and hydroxamate formation (transferring) [1].
| Evidence Dimension | Enzymatic Specific Activity (Deamidation) |
|---|---|
| Target Compound Data | 236.3 ± 67 μmol·min⁻¹·mg⁻¹ |
| Comparator Or Baseline | Cbz-Asn: 24.7 ± 8.9 μmol·min⁻¹·mg⁻¹ |
| Quantified Difference | ~9.6-fold higher activity |
| Conditions | Recombinant enzyme system; ammonia liberation assay; triplicate measurements; pH and temperature conditions per standard protocol. |
Why This Matters
For researchers designing TGase activity assays, substituting with Cbz-Asn results in a nearly ten-fold reduction in signal, severely compromising assay sensitivity and requiring significantly higher substrate concentrations, which can alter reaction kinetics.
- [1] Kikuchi, Y., et al. (2012). A novel microbial transglutaminase from Streptomyces mobaraensis with enhanced thermostability. Amino Acids, 42(2-3), 1239-1245. Table 1. View Source
